nNOS vs. iNOS Isoform Selectivity Window: 4-[(2-Cyanophenyl)aminomethylene]-2,4-dihydro-3-pyrazolone Core vs. Phenyl Analog
In a series of 4,5-dihydro-1H-pyrazole derivatives evaluated for nNOS and iNOS inhibition, compounds bearing electron-withdrawing substituents on the arylaminomethylene moiety consistently demonstrated a larger nNOS/iNOS selectivity window compared to unsubstituted phenyl analogs. The 2-cyanophenyl motif (as in the target compound) is predicted to exhibit enhanced selectivity based on the established SAR trend that electron-deficient aryl rings preferentially reduce iNOS affinity while preserving nNOS potency, making this scaffold a superior starting point for developing neuroprotective agents that minimize iNOS-mediated off-target effects [1]. Direct quantitative IC₅₀ values for CAS 339020-78-9 against purified nNOS and iNOS isoforms have not been reported in the open literature; the differential claim is based on class-level SAR inference.
| Evidence Dimension | nNOS vs. iNOS selectivity ratio |
|---|---|
| Target Compound Data | Not directly reported for CAS 339020-78-9; predicted enhanced nNOS selectivity based on 2-CN substitution |
| Comparator Or Baseline | Unsubstituted phenyl analog: nNOS IC₅₀ ~1-10 µM; iNOS IC₅₀ ~1-5 µM (selectivity ratio ~1-2) |
| Quantified Difference | Electron-withdrawing substituents (e.g., CN, CF₃) increase nNOS/iNOS selectivity ratio by factors of 3-10× in this chemotype (class-level SAR) |
| Conditions | Partially purified nNOS from rat brain; iNOS from LPS-induced RAW 264.7 macrophages; oxyhemoglobin assay; Carrión et al. 2013 |
Why This Matters
Higher nNOS/iNOS selectivity reduces the risk of iNOS-driven inflammatory or cytotoxic side effects in chronic neurodegenerative disease models, a critical differentiator for CNS drug discovery programs selecting starting scaffolds.
- [1] M. Dora Carrión, Mariem Chayah, Antonio Entrena, Ana Isabel García López, Miguel Angel Gallo, Darío Acuña-Castroviejo, María Encarnación Camacho. Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Part 2: Influence of diverse substituents in both the phenyl moiety and the acyl group. Bioorganic & Medicinal Chemistry, 2013, 21(14), 4132-4142. View Source
